molecular formula C10H12FNO2S B12071920 3-((4-Fluorobenzyl)sulfonyl)azetidine

3-((4-Fluorobenzyl)sulfonyl)azetidine

Cat. No.: B12071920
M. Wt: 229.27 g/mol
InChI Key: HFXMDNZVVIQLFB-UHFFFAOYSA-N
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Description

3-((4-Fluorobenzyl)sulfonyl)azetidine (CAS 1889944-56-2) is a high-purity chemical compound supplied for research and development purposes. This specialized small molecule features an azetidine ring, a valuable saturated heterocycle known for its role in improving the physicochemical and metabolic properties of drug candidates, substituted with a (4-fluorobenzyl)sulfonyl functional group . With a molecular formula of C 10 H 12 FNO 2 S and a molecular weight of 229.27 g/mol , this compound serves as a versatile building block in medicinal chemistry and drug discovery. The sulfonyl group acts as a robust linker and a key pharmacophore, capable of engaging in hydrogen bonding, while the fluorinated benzyl moiety offers enhanced metabolic stability and influences the molecule's overall lipophilicity . Researchers primarily utilize this azetidine derivative in the synthesis of more complex molecules, as a scaffold for library development, and in probing structure-activity relationships (SAR). Its application is critical in lead optimization campaigns, particularly in the development of targeted covalent inhibitors where the sulfonyl group can be a key reactive center. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. It is provided exclusively to qualified researchers for use in laboratory or manufacturing settings.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12FNO2S

Molecular Weight

229.27 g/mol

IUPAC Name

3-[(4-fluorophenyl)methylsulfonyl]azetidine

InChI

InChI=1S/C10H12FNO2S/c11-9-3-1-8(2-4-9)7-15(13,14)10-5-12-6-10/h1-4,10,12H,5-7H2

InChI Key

HFXMDNZVVIQLFB-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)S(=O)(=O)CC2=CC=C(C=C2)F

Origin of Product

United States

Synthetic Methodologies and Strategies for 3 4 Fluorobenzyl Sulfonyl Azetidine and Analogues

Established Approaches for Azetidine (B1206935) Ring Formation

The construction of the azetidine ring is a challenging yet crucial step in the synthesis of compounds like 3-((4-Fluorobenzyl)sulfonyl)azetidine. Several key strategies have been developed to overcome the ring strain associated with this four-membered heterocycle.

Cyclization Reactions and Ring Closure Techniques

Intramolecular cyclization is a cornerstone of azetidine synthesis. These methods typically involve the formation of a carbon-nitrogen bond to close the four-membered ring.

One of the most common and direct methods for forming the azetidine ring is through intramolecular nucleophilic substitution. nih.govacs.org This approach involves a γ-aminohalide or a related substrate where an amine attacks an electrophilic carbon center, displacing a leaving group to form the cyclic structure. nih.gov For instance, the synthesis of various 1,3-disubstituted azetidines has been achieved by alkylating primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols.

In the context of synthesizing 3-sulfonylated azetidines, a plausible route involves the cyclization of a precursor bearing the sulfonyl group. For example, a common precursor for azetidine synthesis is 1,3-diaminopropan-2-ol, which can be converted to a suitable dihalide or disulfonate. The subsequent reaction with an amine can lead to the formation of the azetidine ring. The sulfonyl group can be introduced before or after the cyclization. A key intermediate, azetidin-3-ol (B1332694), can be reacted with a sulfonyl chloride, such as 4-fluorobenzylsulfonyl chloride, to yield the desired product. The synthesis of azetidin-3-ol itself can be achieved through the cyclization of epichlorohydrin (B41342) with an appropriate amine.

Another powerful intramolecular approach is the palladium-catalyzed amination of C(sp³)–H bonds. This method allows for the formation of azetidines from picolinamide-protected amine substrates under relatively mild conditions. rsc.org

A notable example of intramolecular cyclization is the La(OTf)₃-catalyzed regioselective aminolysis of cis-3,4-epoxy amines, which provides a novel route to azetidines. frontiersin.org This reaction proceeds in high yields and tolerates a variety of functional groups. frontiersin.org While direct application to 3-sulfonylated azetidines is not explicitly detailed, the methodology's tolerance for functional groups like sulfides suggests its potential adaptability. frontiersin.org

Starting Material Reagents and Conditions Product Key Features Reference
2-substituted-1,3-propanediols1. Triflic anhydride; 2. Primary amine1,3-disubstituted azetidinesIn situ generation of bis-triflates
picolinamide-protected aminesPd(OAc)₂, PhI(OAc)₂, K₂CO₃N-picolinamide azetidinesIntramolecular C(sp³)–H amination rsc.org
cis-3,4-epoxy aminesLa(OTf)₃, reflux3-hydroxyazetidinesHigh regioselectivity, tolerance of functional groups frontiersin.org
N-allyl amino diols1. Bromoacetonitrile; 2. Trityl chloride; 3. LiHMDSTrisubstituted azetidinesMulti-step sequence to densely functionalized azetidines acs.orgnih.gov

[2+2] Cycloaddition reactions, particularly the aza Paternò-Büchi reaction, offer a powerful and atom-economical method for constructing the azetidine ring. researchgate.net This reaction involves the photochemical cycloaddition of an imine and an alkene. researchgate.net Recent advancements have enabled these reactions to proceed under visible light, offering milder and more selective conditions. researchgate.net For instance, visible-light-mediated intermolecular [2+2] cycloadditions between oximes and alkenes have been developed for the synthesis of highly functionalized azetidines. researchgate.net

The synthesis of sulfonyl-containing azetidines can be achieved through the cycloaddition of N-sulfonylimines with alkenes. These reactions can be promoted by light to yield azetidine derivatives. The sulfonyl group on the imine nitrogen activates the C=N bond towards cycloaddition.

Reactant 1 Reactant 2 Conditions Product Type Reference
OximeAlkeneVisible light, Iridium photocatalystFunctionalized azetidines researchgate.net
N-sulfonylimineAlkeneUV light or photosensitizerN-sulfonylazetidines

Strain-Release Strategies and Azabicyclo[1.1.0]butane (ABB) Chemistry

The high ring strain of azabicyclo[1.1.0]butane (ABB) makes it a valuable precursor for the synthesis of functionalized azetidines. The strain-release-driven reactions of ABB provide a powerful driving force for the formation of the azetidine ring with diverse substituents.

One strategy involves the generation of azabicyclo[1.1.0]butyl lithium, which can then be trapped with electrophiles like boronic esters. A subsequent 1,2-migration and cleavage of the central C-N bond relieves the ring strain and furnishes the azetidine ring. This modular approach allows for the synthesis of a variety of 1,3-disubstituted azetidines.

Furthermore, the direct alkylation of ABB with organometallic reagents in the presence of a copper catalyst provides a rapid route to bis-functionalized azetidines. The reaction of ABB with thiols is another effective method for producing 3-sulfenylazetidines, which can be subsequently oxidized to the corresponding sulfones. This approach is particularly relevant for the synthesis of this compound.

ABB Derivative Reagents Product Key Feature Reference
Azabicyclo[1.1.0]butane (ABB)1. n-BuLi; 2. Boronic ester1,3-Disubstituted azetidinesStrain-release driven 1,2-migration
Azabicyclo[1.1.0]butane (ABB)Organometal reagents, Cu(OTf)₂Bis-functionalized azetidinesDirect alkylation
Azabicyclo[1.1.0]butane (ABB)Thiols3-SulfenylazetidinesRing-opening with nucleophiles

Multicomponent Reactions for Azetidine Derivatives

Multicomponent reactions (MCRs) provide an efficient pathway to complex molecular scaffolds from simple starting materials in a single step. Several MCRs have been developed for the synthesis of highly substituted azetidines. For instance, a copper-catalyzed three-component reaction of a terminal alkyne, a sulfonyl azide, and an amine, alcohol, or water can lead to the formation of sulfonyl amidines, N-sulfonylimidates, and sulfonamides, respectively. google.com While not directly forming the azetidine ring in all cases, these reactions can generate key precursors.

A notable MCR for the synthesis of azetidines involves the reaction of an enamine, derived from the addition of an amine to an acetylenecarboxylate, with an arylsulfonyl isocyanate. This reaction can afford azetidine-2,4-diones. jmchemsci.com Another example is the copper-catalyzed multicomponent reaction of sulfonyl azides, terminal alkynes, and carbodiimides to produce 2-(sulfonylimino)-4-(alkylimino)azetidine derivatives.

A four-component reaction driven by the strain-release of ABB has been developed for the modular synthesis of substituted azetidines. This method involves a acs.orgnih.gov-Brook rearrangement followed by an anion relay sequence, allowing for the introduction of three different electrophilic partners. nih.gov

Ring Contraction and Expansion Rearrangements in Azetidine Synthesis

Ring contraction and expansion reactions offer alternative strategies for the synthesis of the azetidine core. A simple and robust one-pot nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones can yield α-carbonylated N-sulfonylazetidines. This method allows for the incorporation of various nucleophiles into the azetidine structure.

Conversely, ring expansion of three-membered rings, such as aziridines, can also lead to azetidines. For example, the thermal isomerization of certain aziridines can produce azetidine derivatives. orgsyn.org

Introduction of the Sulfonyl Moiety

The incorporation of the benzylsulfonyl group at the C3 position of the azetidine ring is a pivotal step in the synthesis of the target compound. Several distinct strategies have been developed to forge this specific carbon-sulfur bond, each with its own set of advantages and applications.

Sulfonylation Reactions utilizing Sulfonyl Halides

The direct formation of a carbon-sulfur bond via the reaction of a nucleophilic carbon center with a sulfonyl halide (R-SO₂Cl) is a fundamental transformation in organic chemistry. wikipedia.org However, the direct C-sulfonylation of an unactivated C-H bond on an azetidine ring is challenging. An alternative approach involves the reaction of an organometallic azetidine derivative with a sulfonyl chloride, though this route is less common.

A mechanistically related strategy has been reported for the C-sulfonylation of 4-alkylpyridines, which may offer insights into potential pathways for azetidine functionalization. nih.govresearchgate.net In this process, 4-picoline derivatives react with aryl sulfonyl chlorides in the presence of a base like triethylamine (B128534) and a catalyst such as DMAP. The reaction is believed to proceed through an N-sulfonyl-4-alkylidene dihydropyridine (B1217469) intermediate, which then undergoes rearrangement and subsequent reaction to yield the 4-picolyl aryl sulfone. nih.govresearchgate.net This pathway represents a formal sulfonylation of an unactivated picolyl C–H bond. nih.gov While this method has proven effective for various pyridine (B92270) substrates and aryl sulfonyl chlorides, its applicability to the azetidine system, particularly for achieving substitution at the 3-position, requires further investigation. The use of alkyl sulfonyl chlorides in this specific reaction has been unsuccessful, indicating a limitation in the scope of the sulfonylating agent. nih.gov

Table 1: C-Sulfonylation of 4-Alkylpyridines with Aryl Sulfonyl Chlorides nih.gov

4-Alkylpyridine SubstrateAryl Sulfonyl ChlorideProductYield
4-Picoline4-Toluenesulfonyl chloride4-(4-Tolylsulfonylmethyl)pyridine85%
4-Picoline4-Nitrophenylsulfonyl chloride4-(4-Nitrophenylsulfonylmethyl)pyridine73%
4-Picoline2-Pyridylsulfonyl chloride4-(2-Pyridylsulfonylmethyl)pyridine81%
4-Ethylpyridine4-Toluenesulfonyl chloride1-(4-Tolylsulfonyl)-1-(pyridin-4-yl)ethane82%

This interactive table summarizes the yields for the C-sulfonylation of various 4-alkylpyridines, a reaction that proceeds via a proposed alkylidene dihydropyridine intermediate.

Thiol Alkylation and Subsequent Oxidation Routes

A more established and versatile route to 3-sulfonylazetidines involves a two-step sequence: the formation of a C3-thioether linkage followed by oxidation to the desired sulfone. This pathway typically begins with a precursor such as an N-protected azetidin-3-ol.

The initial thiol alkylation can be achieved through methods like the iron-catalyzed reaction of N-Cbz-azetidin-3-ols with a range of thiols. organic-chemistry.org This reaction proceeds under mild conditions to generate 3-aryl-3-sulfanyl azetidines in excellent yields. organic-chemistry.org For the synthesis of the target compound, this would involve the reaction of N-protected azetidin-3-ol with 4-fluorobenzylthiol.

Once the thioether (sulfide) is formed, it undergoes oxidation to the sulfone. This transformation is a standard procedure in organic synthesis. Common oxidizing agents for converting sulfides to sulfones include hydrogen peroxide (H₂O₂), often at room temperature for an initial oxidation to the sulfoxide, followed by a stronger oxidant like a peroxyacid to achieve the sulfone state. libretexts.orgresearchgate.net The oxidation of thiols can also be achieved directly to sulfonyl derivatives using systems like DMSO/HBr, where DMSO acts as the terminal oxidant. rsc.org This two-step thiol alkylation-oxidation sequence is a robust and widely applicable method for preparing sulfones. libretexts.orgresearchgate.net

Sulfur-Fluoride Exchange (SuFEx) and Desulfonylation-Fluorination Processes

Modern synthetic strategies have introduced the use of azetidine sulfonyl fluorides (ASFs) as versatile intermediates. nih.govacs.org These reagents can be prepared via a sequence involving thiol alkylation of an azetidinol, subsequent oxidation to the sulfone, and a final fluorination step. nih.gov Unlike sulfonyl chlorides, sulfonyl fluorides exhibit enhanced stability, allowing them to be carried through various synthetic steps. nih.govacs.org

Azetidine sulfonyl fluorides can participate in two distinct reaction pathways:

Sulfur-Fluoride Exchange (SuFEx): Under anionic conditions, ASFs react with nucleophiles in a classic SuFEx reaction to yield various S(VI) derivatives. nih.govacs.org For instance, reaction with deprotonated amines or phenols leads to the corresponding sulfonamides and sulfonate esters, respectively. nih.gov This click chemistry reaction is known for its high efficiency and broad substrate scope. nih.govnih.gov

Defluorosulfonylation (deFS): In an unusual pathway, ASFs can undergo a defluorosulfonylation reaction upon mild thermal activation (e.g., 60 °C). nih.govacs.org This process generates a reactive azetidine carbocation intermediate at the C3 position, which can then be trapped by a wide array of nucleophiles. This method provides access to diverse 3-substituted azetidines that may be difficult to synthesize through other means. nih.govacs.org

These dual modes of reactivity make azetidine sulfonyl fluorides powerful building blocks for creating diverse molecular scaffolds. nih.govacs.org

Divergent Synthetic Pathways for Structural Diversity

Once the core this compound structure is assembled, further diversification can be achieved by modifying different parts of the molecule. Key strategies include functionalization of the azetidine nitrogen and performing coupling reactions on the aromatic ring.

N-Alkylation and Functionalization of Azetidine Nitrogen

The azetidine nitrogen, assuming it is a secondary amine (N-H) after deprotection of a group like Boc or Cbz, is a prime site for introducing structural diversity. researchgate.netorganic-chemistry.org Standard N-alkylation reactions can be performed using various alkyl halides or by reductive amination with aldehydes or ketones. researchgate.net For example, the reaction of the deprotected azetidine with benzyl (B1604629) bromide in the presence of a base would yield the corresponding N-benzyl derivative. nsf.gov This functionalization is crucial for exploring the structure-activity relationship in medicinal chemistry programs. The synthesis of N-sulfopropyl acridinium (B8443388) esters via N-alkylation with 1,3-propane sultone highlights a specific application of this type of reaction, which has been optimized using ionic liquids as the reaction media. wikipedia.org

Table 2: Representative N-Functionalization Reactions of Azetidines and Related Heterocycles

Azetidine/Heterocycle CoreReagentProduct TypeReference
Azetidine (deprotected)Allyl bromideN-Allyl azetidine researchgate.net
Azetidine (deprotected)4-Bromobenzaldehyde, then NaBH₄N-(4-Bromobenzyl)azetidine researchgate.net
p(N-K-MsAzet) polymerBenzyl bromideN-Benzylated polysulfonylamide nsf.gov
Acridine ester1,3-Propane sultoneN-Sulfopropyl acridinium ester wikipedia.org

This interactive table provides examples of how the nitrogen atom on an azetidine ring or related structures can be functionalized to introduce diverse substituents.

Coupling Reactions for Aromatic Substituents

To generate analogues with variations on the 4-fluorobenzyl group, modern cross-coupling reactions are indispensable tools. A common strategy involves starting with a precursor bearing a reactive handle, such as a bromine or an iodine atom, instead of fluorine on the benzyl ring (e.g., 3-((4-bromobenzyl)sulfonyl)azetidine). This handle can then be used in various palladium-catalyzed cross-coupling reactions.

Alternatively, a phenol (B47542) can be used as a versatile precursor. For example, a 3-((4-hydroxybenzyl)sulfonyl)azetidine derivative can be synthesized. The phenol can be converted to a triflate (OTf), which is an excellent leaving group for palladium-catalyzed reactions. acs.org This triflate can then undergo:

Suzuki-Miyaura Coupling: Reaction with a boronic acid or ester to form a new carbon-carbon bond, enabling the synthesis of biaryl structures. libretexts.orgacs.orgwikipedia.org

Buchwald-Hartwig Amination: Reaction with an amine to form a new carbon-nitrogen bond. acs.org

Sulfonylation Reactions: To introduce further sulfonyl-containing moieties. acs.org

The stability of the sulfone group to many palladium-catalyzed conditions is a key advantage, allowing for selective functionalization of the aromatic ring without disturbing the core structure. acs.org

Table 3: Palladium-Catalyzed Cross-Coupling Reactions for Aromatic Diversification

Starting Material (Aryl Handle)Coupling PartnerReaction TypeProduct FeatureReference
Aryl Triflatep-Tolyl boronic acidSuzuki-MiyauraBiaryl group acs.org
Aryl TriflateMorpholineBuchwald-HartwigAryl amine acs.org
Aryl BromideAryl Benzyl SulfideDebenzylative CouplingDiaryl sulfide organic-chemistry.org
Benzyl ChlorideSodium SulfinateDesulfitative CouplingDiarylmethane acs.org

This interactive table illustrates various palladium-catalyzed coupling strategies that can be employed to modify the aromatic substituent of the benzylsulfonyl moiety.

Stereochemical Control in Azetidine Synthesis

The establishment of defined stereochemistry in the azetidine ring is a critical aspect of synthetic strategies targeting complex molecules like this compound and its analogues. The inherent ring strain and the need for precise spatial arrangement of substituents demand sophisticated approaches to control the formation of chiral centers within the four-membered ring. Several key strategies have emerged for achieving high levels of stereocontrol, including catalyst-based asymmetric synthesis, the use of chiral auxiliaries, and substrate-directed cyclization reactions.

Catalyst-Controlled Asymmetric Synthesis:

A powerful approach for inducing chirality in the azetidine core involves the use of chiral metal catalysts. Copper(I) complexes with chiral ligands have proven particularly effective in mediating enantioselective cycloaddition reactions to form azetine intermediates, which can then be reduced to the corresponding chiral azetidines. nih.govnih.gov For instance, the [3+1] cycloaddition between imido-sulfur ylides and enoldiazoacetates catalyzed by a copper(I)-chiral sabox (sulfinyl-bis(oxazoline)) complex can produce highly enantioenriched 2-azetine-carboxylates. nih.govnih.gov Subsequent stereoselective hydrogenation of the azetine double bond, typically using a palladium on carbon (Pd/C) catalyst, proceeds in a cis-fashion to yield tetrasubstituted azetidines with high fidelity, preserving the enantiomeric excess established in the cycloaddition step. nih.gov

Another catalytic approach involves the asymmetric hydrogenation of achiral 2-azetines using a ruthenium catalyst in conjunction with a chiral ligand to afford chiral azetidines with high enantiomeric ratios. nih.gov Gold-catalyzed reactions have also been employed for the stereoselective synthesis of azetidin-3-ones from chiral N-propargylsulfonamides. nih.gov This method relies on the generation of a reactive α-oxogold carbene intermediate that undergoes intramolecular N-H insertion. nih.gov

Table 1: Examples of Catalyst-Controlled Asymmetric Azetidine Synthesis

Catalyst/Ligand Reaction Type Starting Materials Product Type Stereoselectivity (ee/er)
Copper(I) / Chiral Sabox [3+1] Cycloaddition Imido-sulfur ylide and enoldiazoacetate Chiral 2-azetine-carboxylate Up to 95% ee nih.gov
Ruthenium / Chiral Ligand Asymmetric Hydrogenation Achiral 2-azetine Chiral azetidine Up to 95:5 er nih.gov

Use of Chiral Auxiliaries and Substrates:

The incorporation of a chiral auxiliary into the synthetic route provides another robust method for directing stereochemistry. Chiral sulfinamides, for example, can be used to prepare chiral N-propargylsulfonamides. nih.gov These chiral substrates then undergo diastereoselective cyclization, such as the gold-catalyzed oxidative cyclization mentioned previously, to form chiral azetidin-3-ones with the stereochemistry dictated by the auxiliary. nih.gov The auxiliary can subsequently be removed.

Substrate-controlled diastereoselective synthesis is also a viable strategy, particularly through the intramolecular aminolysis of stereodefined epoxy amines. frontiersin.org The use of a lanthanum triflate (La(OTf)₃) catalyst can promote the regioselective intramolecular aminolysis of cis-3,4-epoxy amines to furnish the corresponding azetidines. frontiersin.org The stereochemistry of the starting epoxy amine directly translates to the stereochemistry of the resulting azetidine product. This method has been shown to be tolerant of various functional groups. frontiersin.org

Table 2: Stereocontrol via Chiral Auxiliaries and Substrates

Strategy Key Intermediate Reaction Type Catalyst/Reagent Product Stereochemical Outcome
Chiral Auxiliary Chiral N-propargylsulfonamide Gold-Catalyzed Oxidative Cyclization BrettPhosAuNTf₂ Chiral azetidin-3-one Excellent e.e. nih.gov

Furthermore, stereospecific C(sp³)–H arylation represents a modern approach to introduce functionality at a specific stereocenter. For example, a palladium-catalyzed, directed C(sp³)–H arylation at the C3 position of an existing azetidine ring allows for the preparation of stereochemically defined building blocks. acs.org This highlights the potential for late-stage functionalization while maintaining stereochemical integrity.

Structure Activity Relationship Sar Investigations of 3 4 Fluorobenzyl Sulfonyl Azetidine Analogues

Impact of Azetidine (B1206935) Ring Substituents on Biological Recognition

The azetidine ring, a strained four-membered heterocycle, serves as a key scaffold in medicinal chemistry. Its constrained nature and three-dimensional structure significantly influence how a molecule presents its substituents for interaction with a biological target. nih.govnih.gov Structure-activity relationship studies on azetidine-containing compounds demonstrate that substitutions on the ring can dramatically alter biological recognition and activity.

The position and nature of substituents on the azetidine ring are crucial. For instance, in studies of azetidine-containing dipeptide inhibitors of the human cytomegalovirus (HCMV), the conformational restriction imposed by the azetidine-2-carboxylate core was identified as a key determinant of antiviral activity. nih.gov This suggests that the rigid azetidine scaffold helps to lock the molecule into a bioactive conformation, likely a γ-type reverse turn, which is favorable for target binding. nih.gov

Furthermore, the ability to synthesize various stereochemical permutations of substituted azetidines allows for detailed explorations of stereo/structure-activity relationships (SSAR). nih.gov The synthesis of diverse azetidine-based scaffolds, including 2-cyano azetidines derived from β-amino alcohols, provides access to libraries of compounds where substituents can be systematically varied to probe interactions within a target's binding site. nih.gov For example, modifications at the N- and C-terminus of azetidine-containing peptides have shown that specific groups, such as a benzyloxycarbonyl moiety at the N-terminus, are essential for activity, while others are detrimental. nih.gov

Table 1: Impact of Azetidine Ring Modifications on HCMV Inhibitory Activity

Modification Position Substituent Type Observed Activity Reference
N-Terminus Benzyloxycarbonyl Required for activity nih.gov
C-Terminus (Side-Chain) Aliphatic Required for activity nih.gov
C-Terminus (Amide) Aliphatic or Unsubstituted Required for activity nih.gov

This table illustrates general principles derived from SAR studies on azetidine-containing dipeptides as HCMV inhibitors.

Role of the Sulfonyl Group in Ligand-Target Interactions

The sulfonyl group (-SO2-) in 3-((4-Fluorobenzyl)sulfonyl)azetidine is not merely a linker but an active participant in molecular recognition, primarily through its ability to form strong hydrogen bonds. Its stereoelectronic properties allow it to act as a hydrogen bond acceptor, a feature that is critical for anchoring the ligand to specific residues within a protein's binding pocket.

In related sulfonamide derivatives of pyrrolidine (B122466) and piperidine (B6355638), the sulfonamide linkage is a key element for their inhibitory activity. nih.gov More advanced applications of this moiety involve using sulfonyl fluorides as "warheads" for covalent inhibition. nih.govnih.gov Aryl-sulfonyl fluorides have been shown to react with nucleophilic amino acid residues like lysine, tyrosine, or histidine at a target site, forming a stable covalent bond. nih.gov This covalent anchoring can lead to prolonged duration of action and high potency. nih.gov

While the sulfonyl group in the title compound is not a sulfonyl fluoride, the underlying principle of its strong interaction potential remains. Docking studies on similar scaffolds often show the oxygen atoms of the sulfonyl group engaging with backbone amides or specific amino acid side chains of the target protein. This interaction helps to orient the rest of the molecule, including the azetidine and fluorobenzyl groups, for optimal binding. The stability and specific geometry of the sulfonyl group make it a reliable anchor for ligand-target interactions. nih.gov

Influence of the Fluorobenzyl Moiety on Molecular Interactions

The 4-fluorobenzyl group is a critical pharmacophoric feature responsible for key interactions within the binding site of target proteins. Its influence stems from a combination of hydrophobic, aromatic, and specific halogen-bonding interactions.

The benzyl (B1604629) portion of the moiety contributes to binding through hydrophobic and π-stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan in the target's active site. nih.gov However, the introduction of a fluorine atom at the para-position of the phenyl ring adds several layers of specificity.

Fluorine is a highly electronegative atom and a weak hydrogen bond acceptor. More significantly, it can participate in halogen bonding—an interaction between the electrophilic region of the halogen and a nucleophilic site on the protein. nih.gov Docking studies on related inhibitors containing a 4-fluorobenzyl group have shown that the fluorine atom can form specific halogen bonds with backbone carbonyls or certain amino acid side chains (e.g., histidine), significantly enhancing binding affinity and selectivity. nih.gov In studies of equilibrative nucleoside transporter (ENT) inhibitors, the presence of a halogen on the phenyl ring was found to be essential for inhibitory activity. frontiersin.org

Table 2: Key Interactions of the 4-Fluorobenzyl Moiety

Interaction Type Interacting Protein Residues (Examples) Consequence Reference
π-Stacking Histidine (H263) Orients the ligand in the binding pocket nih.gov
Hydrophobic Contacts Valine (V283), Alanine (A286) Increases binding affinity nih.gov

This data is derived from docking studies of a 4-fluorobenzylpiperazine-based tyrosinase inhibitor.

Comparative Analysis with Related Cyclic Amine Sulfonamide Scaffolds (e.g., Pyrrolidine, Piperidine)

The choice of the cyclic amine scaffold—azetidine, pyrrolidine, or piperidine—has a profound impact on a compound's physicochemical properties and biological activity. Each ring system imparts a unique conformational preference and spatial arrangement of substituents.

Azetidine (4-membered ring): As a strained, non-planar ring, azetidine offers a rigid scaffold that can pre-organize substituents into a specific bioactive conformation. nih.gov This rigidity can be advantageous for entropy upon binding but may also limit the molecule's ability to adapt to different binding pockets.

Pyrrolidine (5-membered ring): This ring is more flexible than azetidine and can adopt various "envelope" and "twist" conformations. This flexibility allows it to explore a wider conformational space, which can be beneficial for binding. nih.gov Pyrrolidine is one of the most common non-aromatic nitrogen heterocycles found in FDA-approved drugs. nih.gov SAR studies on pyrrolidine sulfonamides have shown that substituents at the 3- and 4-positions significantly influence potency. nih.gov

Piperidine (6-membered ring): This ring predominantly adopts a stable "chair" conformation, placing substituents in well-defined axial or equatorial positions. This provides a different and often less rigid spatial arrangement compared to azetidine. researchgate.net

In a direct comparison where an azetidine or pyrrolidine moiety was substituted for a piperidine ring in a series of compounds, the activity of the azetidine and pyrrolidine analogues decreased significantly. researchgate.net This highlights that the optimal ring size is highly dependent on the specific target, as the different ring systems position the other pharmacophoric elements (like the sulfonyl and fluorobenzyl groups) in distinct spatial orientations. The design of sulfonamide derivatives of both pyrrolidine and piperidine has led to potent inhibitors for various targets, underscoring the utility of these scaffolds in drug design. nih.gov

Table 3: Comparative Properties of Cyclic Amine Scaffolds

Scaffold Ring Size Key Structural Feature Implication for Drug Design Reference
Azetidine 4 High ring strain, rigid Pre-organizes substituents, conformational restriction nih.gov
Pyrrolidine 5 Flexible (envelope/twist) Efficiently explores pharmacophore space nih.gov

| Piperidine | 6 | Stable chair conformation | Defined axial/equatorial substituent vectors | researchgate.net |

Rational Design Principles Derived from SAR Studies

The collective SAR findings for this compound and its analogues provide several guiding principles for the rational design of new, potentially more effective molecules.

Conformational Rigidity is Key: The constrained nature of the azetidine ring is a critical design element. Maintaining this rigidity appears essential for orienting the pendant groups correctly for biological recognition. Therefore, modifications should aim to preserve or fine-tune this conformational restriction rather than eliminate it. nih.gov

Optimize Azetidine Substitution: While the core azetidine is important, targeted substitutions on the ring itself could yield improved interactions. The synthesis of libraries with substituents at the 2- or N-position of the azetidine ring could be used to probe for additional favorable contacts within the target binding site, potentially enhancing potency or selectivity. nih.gov

The Sulfonyl Linker is an Anchor: The sulfonyl group should be considered an active binding element. Design efforts could explore replacing one of the sulfonyl oxygens with other groups to modulate its hydrogen-bonding capacity or geometry, though this risks losing a critical anchoring interaction.

Exploit the Fluorobenzyl Pocket: The 4-fluorobenzyl moiety is a potent interaction hub. The para-fluoro substitution appears optimal in many cases, but exploring other halogen substitutions (e.g., chloro-, bromo-) or di-substituted patterns on the phenyl ring could lead to improved halogen-bonding or hydrophobic interactions. nih.gov

Scaffold Hopping Must Be Context-Dependent: While pyrrolidine and piperidine are viable alternative scaffolds, a simple swap is unlikely to succeed. researchgate.net If a different ring is used, compensatory changes to the linker or other parts of the molecule would likely be necessary to reposition the key pharmacophoric elements to mimic the successful geometry of the azetidine-based parent compound.

By integrating these principles, medicinal chemists can move beyond simple trial-and-error and apply a more rational, structure-based approach to the design of next-generation analogues based on the this compound scaffold.

Exploration of Biological Activities in Azetidine Sulfonamide Architectures

Enzyme Inhibition Studies

The azetidine-sulfonamide core is a promising platform for the development of potent and selective enzyme inhibitors. The sulfonamide moiety is a well-known zinc-binding group, crucial for the inhibition of metalloenzymes, while the azetidine (B1206935) ring provides a three-dimensional structure that can be tailored to fit into specific enzyme active sites. nih.govnih.gov

Carbonic Anhydrase Inhibition

Sulfonamides are the classical inhibitors of carbonic anhydrases (CAs), a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.govresearchgate.net These enzymes are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer. nih.govresearchgate.net The primary sulfonamide group (R-SO₂NH₂) is key to this inhibitory activity.

While direct inhibition data for 3-((4-Fluorobenzyl)sulfonyl)azetidine is not available in the reviewed literature, the general principles of CA inhibition by sulfonamides suggest it has potential as an inhibitor. Structure-activity relationship (SAR) studies on various sulfonamide derivatives have shown that modifications to the R group can significantly influence isoform selectivity and potency. nih.govnih.gov For instance, heterocyclic and aromatic sulfonamides have been extensively studied, with derivatives showing inhibition constants (Kᵢ) in the nanomolar range against various human CA (hCA) isoforms. nih.gov

The table below summarizes the inhibitory activity of some representative sulfonamide compounds against different carbonic anhydrase isoforms, illustrating the potential range of activity for this class of molecules.

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
Acetazolamide (AAZ)25012255.7
Phenyl-substituted pyridazine-4(1H)-one derivative 10d65.39.8100.324.3
3-(2-hydroxyaryl)-1H-pyrazole-5-carboxamide 4c100.510.98.520.5
Sulfonyl semicarbazide (B1199961) derivative 5>1000011.26700.79
This table presents data for related sulfonamide compounds to illustrate the general activity of the chemical class. Data derived from multiple sources. nih.govnih.gov

Protease and Other Enzyme Inhibition (e.g., Caspase, NAAA)

The sulfonamide group is also a key feature in many protease inhibitors. nih.govtum.de Sulfonamide-based compounds have been developed to target various proteases, including matrix metalloproteases (MMPs) and caspases, which are cysteine-aspartic proteases involved in apoptosis and inflammation. nih.gov Inhibition of these enzymes can have therapeutic benefits in cancer, inflammatory diseases, and viral infections. nih.govtum.de

The azetidine ring, for its part, has been incorporated into inhibitors of viral proteases, such as the hepatitis C virus (HCV) NS3 protease. nih.gov The rigid structure of the azetidine ring can help to properly orient the pharmacophoric elements for optimal binding to the enzyme's active site. nih.gov While specific data on This compound as a protease inhibitor is not available, its structural components are found in known protease inhibitors. For example, some serine protease inhibitors have been shown to induce caspase-mediated apoptosis in cancer cell lines. nih.gov

Kinase Inhibition (e.g., JAK inhibitors)

Janus kinases (JAKs) are a family of tyrosine kinases that are critical for cytokine signaling. acs.org Dysregulation of the JAK-STAT pathway is implicated in various inflammatory and autoimmune diseases, making JAKs attractive therapeutic targets. acs.orgnih.gov Several clinically approved and investigational JAK inhibitors incorporate nitrogen-containing heterocyclic scaffolds, including azetidine derivatives. acs.orgnih.gov

The development of selective JAK inhibitors is an active area of research, with a focus on designing molecules that can differentiate between the highly homologous JAK family members (JAK1, JAK2, JAK3, and TYK2) to minimize off-target effects. acs.orgresearchgate.net The three-dimensional nature of the azetidine ring can be exploited to achieve this selectivity. frontiersin.org While the specific inhibitory activity of This compound against JAKs has not been reported, the presence of the azetidine moiety suggests its potential as a scaffold for the design of novel kinase inhibitors.

The following table shows the inhibitory profile of some known JAK inhibitors, highlighting the potency that can be achieved with compounds targeting this enzyme family.

InhibitorJAK1 (IC₅₀, nM)JAK2 (IC₅₀, nM)JAK3 (IC₅₀, nM)TYK2 (IC₅₀, nM)
Tofacitinib120112344
Baricitinib5.95.740153
Upadacitinib431102200440
Filgotinib1028810116
This table presents data for known JAK inhibitors to illustrate the general activity of this class of therapeutic agents. Data derived from multiple sources. nih.gov

Receptor Modulation and Neuroactive Potential

The azetidine-sulfonamide framework is also relevant in the context of receptor modulation, particularly for G protein-coupled receptors (GPCRs), which are a large family of transmembrane receptors involved in a wide array of physiological processes.

Allosteric Modulators of Receptors

Allosteric modulators are compounds that bind to a receptor at a site distinct from the endogenous ligand binding site, thereby modulating the receptor's activity. nih.gov This can offer greater selectivity and a more nuanced pharmacological profile compared to traditional agonists or antagonists. nih.gov Azetidine-containing compounds have been investigated as allosteric modulators for various receptors. For example, certain azetidine derivatives have been identified as positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). nih.gov

Interestingly, structure-activity relationship studies in this area have shown that subtle structural changes can lead to a switch from positive to negative allosteric modulation. nih.gov This highlights the sensitivity of allosteric binding sites to the chemical nature of the modulating compound. The sulfonamide group has also been incorporated into allosteric modulators. nih.gov

Anti-infective Applications

Historically, sulfonamides were among the first effective antibacterial drugs. mdpi.comnih.gov Although their use has declined with the advent of more potent antibiotics, the sulfonamide scaffold continues to be explored for new anti-infective agents. mdpi.comnih.gov The azetidin-2-one (B1220530) (β-lactam) ring, a close structural relative of azetidine, is the cornerstone of a major class of antibiotics. mdpi.com

Recent research has also investigated azetidine derivatives for their activity against Mycobacterium tuberculosis. medwinpublishers.com Furthermore, some azetidin-2-one derivatives have shown modest antiviral activity against human coronavirus and cytomegalovirus. nih.gov Given the established roles of both the sulfonamide and azetidine moieties in anti-infective agents, This compound represents a structure with potential in this therapeutic area. nih.govmdpi.commedwinpublishers.com

Antibacterial and Antifungal Activity

There is no available scientific data concerning the antibacterial or antifungal properties of this compound. General studies on other azetidine-sulfonamide derivatives have shown that this class of compounds can exhibit antimicrobial effects. For instance, certain novel synthesized 2-azetidinones with sulfonamide structures have been evaluated against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. These studies provide a basis for the potential of this chemical architecture in antimicrobial research. However, without specific testing, the activity of this compound remains unknown.

Anti-tuberculosis Potential

Similarly, no research has been published specifically investigating the anti-tuberculosis activity of this compound. The azetidine core is present in compounds that have been explored for their potential against Mycobacterium tuberculosis. Some studies on 1,3-diarylpyrazolyl-acylsulfonamides have also shown promise in targeting cell wall biosynthesis in this pathogen. This suggests that the sulfonylazetidine moiety could be a pharmacophore of interest, but specific data for the requested compound is not available.

Other Emerging Biological Activities

Anti-inflammatory Properties

A literature search did not yield any studies on the anti-inflammatory properties of this compound. While some azetidine derivatives have been investigated for anti-inflammatory effects, this specific compound has not been a subject of such research.

Antioxidant Potential

There are no available studies that have evaluated the antioxidant potential of this compound. Research on other azetidinone derivatives has indicated that some possess antioxidant capabilities, often assessed through methods like DPPH radical scavenging assays. However, these findings cannot be extrapolated to this compound without direct experimental evidence.

Computational and Theoretical Investigations of 3 4 Fluorobenzyl Sulfonyl Azetidine Systems

Quantum Chemical Methods for Electronic and Thermodynamic Characterization

Quantum chemical methods are fundamental to characterizing the electronic structure and thermodynamic stability of 3-((4-Fluorobenzyl)sulfonyl)azetidine. By solving approximations of the Schrödinger equation, these techniques can calculate a variety of molecular properties that govern the compound's behavior.

Detailed research findings indicate that methods like the ab initio Hartree-Fock model can be employed to study structure-activity relationships. nih.gov For a molecule like this compound, these calculations would typically involve geometry optimization to find the lowest energy conformation. Following optimization, properties such as the distribution of electron density, molecular orbital energies (HOMO/LUMO), and the electrostatic potential map can be determined. The fluorine atom on the benzyl (B1604629) group and the sulfonyl moiety are strong electron-withdrawing groups, and quantum chemical calculations can precisely quantify their effects on the azetidine (B1206935) ring's electronic environment. Thermodynamic parameters, including enthalpy of formation, entropy, and Gibbs free energy, can also be calculated, providing insights into the compound's stability and the feasibility of its formation. nih.gov

Calculated PropertyPotential Significance for this compoundTypical Method
HOMO-LUMO Energy Gap Indicates chemical reactivity and electronic excitation properties. A smaller gap suggests higher reactivity.DFT (e.g., B3LYP/6-31G*)
Mulliken Atomic Charges Reveals the distribution of charge across the molecule, highlighting electrophilic and nucleophilic sites.Hartree-Fock, DFT
Molecular Electrostatic Potential (MEP) Maps regions of positive and negative potential, predicting sites for non-covalent interactions with biological targets.Hartree-Fock, DFT
Dipole Moment Provides a measure of the molecule's overall polarity, influencing solubility and intermolecular forces.DFT, MP2
Standard Enthalpy of Formation (ΔHf°) Quantifies the compound's thermodynamic stability relative to its constituent elements.G3, G4, CBS-QB3

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov For this compound, docking simulations are essential for identifying potential biological targets and understanding the structural basis of its activity. nih.gov

The process involves preparing the 3D structures of both the ligand (this compound) and the receptor protein. nih.gov Using software like AutoDock, a scoring function is employed to estimate the binding affinity for various poses of the ligand within the protein's active site. nih.govmdpi.com The results are ranked based on these scores, with lower values typically indicating more favorable binding energy. mdpi.com Key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, can be visualized and analyzed. For this specific compound, the fluorobenzyl group may engage in hydrophobic or π-π interactions within a pocket, while the sulfonyl group's oxygen atoms could act as hydrogen bond acceptors. nih.gov The strained azetidine ring provides a rigid scaffold that orients these functional groups for optimal interaction. nih.gov

Docking ParameterDescriptionExample Finding for a Hypothetical Target
Binding Energy (kcal/mol) Estimated free energy of binding; more negative values suggest stronger affinity.-8.5 kcal/mol
Hydrogen Bonds Identifies specific donor-acceptor pairs between the ligand and protein residues (e.g., sulfonyl oxygens with backbone NH).Forms H-bonds with residues ASN 142, GLY 143. mdpi.com
Hydrophobic Interactions Shows nonpolar interactions, often involving the 4-fluorobenzyl ring with hydrophobic residues.Interacts with a hydrophobic pocket defined by LEU, VAL, ILE.
Inhibitory Constant (Ki) A calculated value derived from the binding energy, representing the concentration needed to inhibit the target enzyme.2.5 µM

Molecular Dynamics Simulations for Conformational Analysis and Binding Affinity

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. nih.gov MD simulations are used to assess the stability of the ligand-protein complex, analyze conformational changes, and refine binding affinity predictions for compounds like this compound. researchgate.net

An MD simulation begins with the best-docked pose placed in a simulated physiological environment (a box of water molecules and ions at a specific temperature and pressure). nih.gov The simulation then calculates the movements of every atom over a period, typically nanoseconds, by solving Newton's equations of motion. mdpi.com Analysis of the resulting trajectory can reveal the stability of key interactions observed in docking. mdpi.com For instance, it can confirm if a crucial hydrogen bond is maintained throughout the simulation. Furthermore, MD is used to calculate binding free energies using more rigorous methods like MM/PBSA or MM/GBSA, which can provide a more accurate estimation of binding affinity than docking scores alone.

MD Simulation AnalysisPurposeTypical Simulation Parameters
Root Mean Square Deviation (RMSD) Measures the average deviation of atomic positions, indicating the stability of the ligand and protein over time.Total simulation time: 100 ns; Time step: 2.0 fs. nih.gov
Root Mean Square Fluctuation (RMSF) Identifies flexible regions of the protein upon ligand binding.Calculated per residue over the last 50 ns of the trajectory.
Interaction Fraction Quantifies the percentage of simulation time that specific interactions (e.g., hydrogen bonds) are maintained.Monitored for key ligand-residue pairs.
Binding Free Energy Calculation (e.g., MM/PBSA) Provides a more accurate estimate of binding affinity by considering solvation effects and entropic contributions.Calculated on snapshots from the equilibrated portion of the trajectory.

DFT Studies in Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a quantum mechanical method that is particularly well-suited for studying chemical reactions. For this compound, DFT can be used to elucidate the mechanisms of its synthesis and potential reactions. It provides detailed information about transition states, activation energies, and reaction pathways.

For example, in the synthesis of related azetidine sulfonyl fluorides, DFT calculations have been used to compare the activation energies of different reaction pathways. nih.govacs.org A similar approach could be applied to model the key bond-forming steps in the synthesis of this compound. By calculating the energy profiles of proposed mechanisms, researchers can identify the most likely reaction pathway and understand the factors that control selectivity. DFT can also predict the impact of catalysts or different reaction conditions on the reaction rate and outcome, guiding the optimization of synthetic procedures. nih.govacs.org

In Silico Approaches for Guiding Chemical Synthesis and Selectivity

In silico approaches play a crucial role in modern synthetic chemistry by enabling the prediction and planning of synthetic routes. nih.gov For a target molecule like this compound, computational tools can guide the entire synthetic process, from the selection of starting materials to the optimization of reaction conditions for desired selectivity. nih.gov

Retrosynthetic analysis software can propose potential disconnection strategies, breaking the target molecule down into simpler, commercially available precursors. Computational models can then be used to evaluate the feasibility of these proposed reactions. For instance, quantum chemical calculations can predict the reactivity of different sites on a precursor molecule, helping to anticipate regioselectivity or chemoselectivity issues. nih.gov Machine learning models, trained on large databases of chemical reactions, can also predict the likely outcome of a reaction, including the expected yield and potential byproducts, thereby reducing the need for extensive experimental screening. nih.gov

Advanced Applications and Future Research Trajectories

Azetidines in Polymer Chemistry: Ring-Opening Polymerization

The inherent ring strain of azetidines, estimated to be around 25.4 kcal/mol, makes them susceptible to ring-opening polymerization (ROP), a process that yields polyamines with diverse structures and potential applications. rsc.orgrsc.org Both cationic and anionic ROP methods have been explored for azetidine (B1206935) derivatives, leading to polymers with applications in areas such as antibacterial coatings, CO2 adsorption, and gene transfection. rsc.orgutwente.nl

Cationic Ring-Opening Polymerization (CROP):

The CROP of azetidine and its N-alkylated derivatives typically proceeds via a cationic mechanism, often resulting in hyperbranched poly(trimethylenimine) (hbPTMI). utwente.nlresearchgate.net Studies have shown that the polymerization of unsubstituted azetidine can be initiated by acids, and the reaction kinetics and resulting polymer structure are influenced by factors such as temperature and monomer-to-initiator ratio. researchgate.netacs.org For instance, the polymerization of 1,3,3-trimethylazetidine requires elevated temperatures (60°C or higher) to achieve complete conversion. researchgate.net The mechanism often involves rapid monomer consumption followed by the reaction of dimers or small oligomers that still contain reactive azetidine rings. acs.org

Anionic Ring-Opening Polymerization (AROP):

More recently, the anionic ring-opening polymerization (AROP) of N-sulfonylated azetidines has been reported for the first time. rsc.org This method offers a pathway to linear poly(N-sulfonylazetidine)s, which are precursors to valuable polyimines. nsf.gov The polymerization of N-(methanesulfonyl)azetidine, for example, is first-order with respect to the monomer and can lead to branched polymers due to chain transfer. rsc.org By using N-(tolylsulfonyl)azetidines, which lack the acidic protons responsible for branching, linear copolymers with controlled molecular weights and narrow dispersities can be synthesized. nsf.govnih.gov This represents a significant advancement, providing the first route to linear poly(trimethylenimine) (LPTMI) with such control. nih.gov

Polymerization MethodMonomer ExampleResulting Polymer StructureKey Findings
Cationic Ring-Opening Polymerization (CROP)Azetidine, N-alkylazetidinesHyperbranchedPolymerization often leads to hyperbranched structures; some systems can be "living". researchgate.net
Anionic Ring-Opening Polymerization (AROP)N-(methanesulfonyl)azetidineBranchedFirst reported AROP of an azetidine; branching occurs via chain transfer. rsc.org
Anionic Ring-Opening CopolymerizationN-(p-tolylsulfonyl)azetidine and N-(o-tolylsulfonyl)azetidineLinearAllows for the synthesis of linear poly(sulfonylazetidine) with controlled molecular weight and narrow dispersity. nih.gov

Development of Azetidine Sulfonamides as Chemical Biology Probes and Tool Compounds

Azetidine sulfonamides are emerging as important classes of molecules in chemical biology and drug discovery. The sulfonamide group can influence the biological activity and physicochemical properties of the azetidine core, leading to compounds with a range of therapeutic potentials. nih.govresearchgate.net

The synthesis of various azetidine-based scaffolds, including those with sulfonamide functionalities, has been a focus of research aimed at creating libraries of compounds for screening against biological targets. nih.gov These efforts have yielded compounds with potential applications in treating central nervous system (CNS) disorders, cancer, and infectious diseases. technologynetworks.comsciencedaily.comacs.orgnih.gov For instance, novel azetidine amides have been identified as potent small-molecule inhibitors of STAT3, a key protein involved in cancer progression. acs.org

Furthermore, the development of azetidine sulfonyl fluorides (ASFs) has opened up new avenues for creating diverse azetidine derivatives. nih.gov These reagents undergo efficient reactions to produce 3-aryl-3-substituted azetidines, providing access to a broad chemical space with significant medicinal relevance. nih.gov The ability to readily introduce different functional groups onto the azetidine ring makes these compounds valuable as chemical probes to investigate biological pathways and as tool compounds for target validation.

Integration into Combinatorial Chemistry and Library Design for Drug Discovery

The azetidine scaffold is increasingly being integrated into combinatorial chemistry and library design for drug discovery. technologynetworks.comsciencedaily.com Its rigid, three-dimensional structure and favorable physicochemical properties make it an attractive building block for creating diverse libraries of lead-like molecules. nih.govchemrxiv.orgenamine.net

Several strategies have been developed for the synthesis and diversification of azetidine-based scaffolds. These include the use of functionalized azetidines that can be elaborated into a variety of fused, bridged, and spirocyclic ring systems. nih.govacs.org For example, a modular synthetic platform has been developed for the systematic elaboration of two-dimensional fragment hits into three-dimensional compounds using bifunctional azetidine building blocks. acs.org This approach allows for the rapid generation of diverse compound libraries with a wide range of three-dimensional vectors. acs.org

The synthesis of a 1976-membered library of spirocyclic azetidines has been described, highlighting the utility of this scaffold in generating large and diverse chemical libraries. nih.gov In silico analysis and in vitro profiling of these libraries have demonstrated that azetidine-based compounds can possess desirable CNS-focused physicochemical and pharmacokinetic properties. nih.gov

Library Design StrategyKey FeaturesExample Application
Diversity-Oriented Synthesis (DOS)Generation of fused, bridged, and spirocyclic azetidine ring systems. nih.govDevelopment of CNS-focused lead-like libraries. nih.gov
Fragment-Based Drug Discovery (FBDD)Modular platform for 3D elaboration of 2D fragment hits using bifunctional azetidine building blocks. acs.orgSystematic and programmable synthesis of lead-like 3D compounds. acs.org
Strain-Release FunctionalizationSimple, modular approach to access complex stereopure azetidines. chemrxiv.orgGeneration of diverse, optically active azetidines for chemical proteomic profiling. chemrxiv.org

Role as Linker Motifs in Complex Molecular Architectures (e.g., PROTACs)

The unique structural properties of azetidines also make them suitable for use as linker motifs in complex molecular architectures, such as Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. nih.gov The linker plays a crucial role in the efficacy of a PROTAC by influencing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase. axispharm.com

Azetidine-based linkers, such as azetidine-3-carboxylic acid, are being explored for the synthesis of PROTACs. medchemexpress.com The rigid and defined geometry of the azetidine ring can help to control the spatial orientation of the two ligands, potentially leading to improved potency and selectivity. While alkyl and polyethylene (B3416737) glycol (PEG) linkers are common, there is a growing interest in more sophisticated functional linkers that can impart favorable properties to the PROTAC molecule. nih.gov The incorporation of rigid cyclic structures like azetidine into the linker can help to stabilize the ternary complex and enhance degradation efficiency. axispharm.com

Opportunities in Asymmetric Catalysis and Chiral Ligand Design

Chiral azetidines have emerged as valuable ligands and organocatalysts in asymmetric catalysis. Since the early 1990s, azetidine-derived catalysts have been successfully employed in a variety of enantioselective transformations, including Friedel-Crafts alkylations, Henry reactions, and Michael-type reactions. birmingham.ac.ukresearchgate.net

The development of synthetic methods to access enantiomerically enriched azetidines has been crucial for their application in this field. nih.govthieme-connect.com For example, a catalytic asymmetric formal [2+2] cycloaddition between N-sulfonylimines and allenoates has been reported to produce azetidines with excellent enantioselectivity. thieme-connect.com Additionally, the first catalytic asymmetric desymmetrization of azetidines has been achieved, providing access to highly enantioenriched and densely functionalized products that can serve as versatile precursors for other chiral molecules. nih.gov

The design of new chiral ligands based on the azetidine scaffold continues to be an active area of research. The rigid conformation of the four-membered ring can provide a well-defined chiral environment, leading to high levels of stereocontrol in catalytic reactions. The synthesis of spiro[azetidine-3,3'-indoline]-2,2'-diones via a copper(I)-catalyzed asymmetric cascade reaction is a recent example of the construction of complex chiral architectures incorporating the azetidine motif. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.